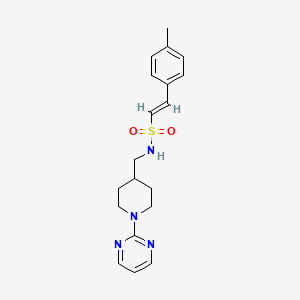
(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a sulfonamide group, which is known for its versatility in drug design. The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics. The presence of the pyrimidine and piperidine moieties contributes to its biological activity, potentially enhancing interactions with biological targets.
Biological Activity
Anticancer Properties:
Research indicates that derivatives of this compound exhibit potent anticancer activities. Specific studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and lung cancer (A-549) cells. For instance, one study reported that certain derivatives achieved IC50 values as low as 0.00803 µM against A-549 cells, demonstrating their effectiveness compared to standard chemotherapeutics like cisplatin .
Mechanism of Action:
The mechanism underlying the anticancer activity involves interference with microtubule dynamics. Compounds like 6t from related studies were shown to inhibit tubulin polymerization, leading to cell cycle arrest in the mitotic phase. This action circumvents drug resistance mechanisms often mediated by P-glycoprotein . Furthermore, molecular docking studies suggest that these compounds bind effectively to tubulin, competing with colchicine for binding sites .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) analyses have been conducted to elucidate the relationship between chemical structure and biological activity. Key descriptors influencing anticancer efficacy include electronic properties (e.g., EHOMO) and steric factors (e.g., Rindex). A significant correlation was found between these descriptors and the observed biological activity, indicating that modifications in structure can lead to enhanced potency against cancer cells .
Case Studies
Several case studies highlight the efficacy of this compound:
- In Vitro Studies:
- In Vivo Studies:
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial | First sulfonamide antibiotic |
| N-Acetylsulfanilamide | Acetylated derivative | Antibacterial | Enhanced solubility |
| Ethenesulfonamide | Complex multi-functional structure | Anticancer | Stronger efficacy due to structural complexity |
The complexity of this compound contributes to its enhanced biological activity compared to simpler analogs.
Propriétés
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-16-3-5-17(6-4-16)9-14-26(24,25)22-15-18-7-12-23(13-8-18)19-20-10-2-11-21-19/h2-6,9-11,14,18,22H,7-8,12-13,15H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGXPKCJFDSFOM-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














